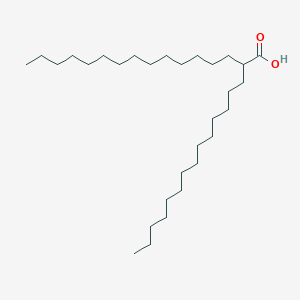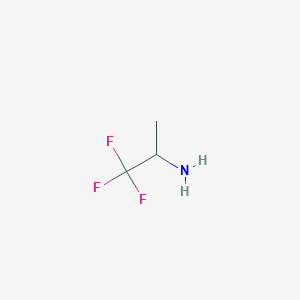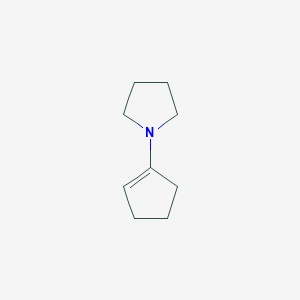
1-Pirrolidino-1-ciclopenteno
Descripción general
Descripción
1-Pyrrolidino-1-cyclopentene (1-PPCP) is an organic compound that has been studied extensively in the laboratory setting. It has a variety of applications in scientific research, ranging from biochemical and physiological effects to synthesis methods and mechanisms of action.
Aplicaciones Científicas De Investigación
Síntesis de productos naturales marinos
1-Pirrolidino-1-ciclopenteno: se ha utilizado en la síntesis de productos naturales marinos complejos como haliclorina, ácido pinnaico y ácido tauropinnaico . Estos compuestos son importantes debido a sus actividades biológicas únicas, que incluyen propiedades antiinflamatorias y antimicrobianas. La síntesis de estos compuestos a partir de this compound demuestra la utilidad del compuesto en la construcción de intrincadas arquitecturas moleculares que se encuentran en los productos naturales.
Descubrimiento de fármacos y química medicinal
El anillo de pirrolidina, una estructura central en this compound, se utiliza ampliamente en química medicinal para desarrollar compuestos para tratar enfermedades humanas . Su naturaleza saturada permite una exploración eficiente del espacio farmacoforico y contribuye significativamente a la estereoquímica de las moléculas de fármacos. Esto mejora el perfil tridimensional de los compuestos, lo cual es crucial para la afinidad de unión y la selectividad hacia los objetivos biológicos.
Ciencia de materiales
En la ciencia de los materiales, los derivados de this compound sirven como bloques de construcción para sintetizar polímeros y pequeñas moléculas con posibles aplicaciones en la creación de nuevos materiales . La capacidad de incorporar el anillo de pirrolidina en diversas estructuras químicas lo hace valioso para desarrollar materiales con propiedades específicas, como mayor durabilidad o resistencia química.
Síntesis orgánica
Este compuesto es un intermedio versátil en la síntesis orgánica. Proporciona un andamiaje que puede ser funcionalizado posteriormente para producir una amplia gama de moléculas orgánicas . Su uso en la síntesis de haliclorina, ácido pinnaico y ácido tauropinnaico también muestra su papel en las transformaciones orgánicas complejas, destacando su importancia en la química orgánica sintética.
Farmacología
El anillo de pirrolidina que se encuentra en this compound es significativo en farmacología. Es parte de la estructura de varias moléculas bioactivas con selectividad de diana, que son esenciales para el desarrollo de nuevos medicamentos . La no planaridad y la estereogenicidad del anillo son factores clave en el perfil biológico de los candidatos a fármacos, influyendo en su interacción con proteínas enantioselectivas.
Química analítica
Si bien no se citan aplicaciones específicas de this compound en química analítica, sus propiedades, como el punto de ebullición, el índice de refracción y la densidad, son fundamentales para su identificación y cuantificación en varios análisis químicos . Estos parámetros son esenciales para garantizar la pureza y la concentración del compuesto cuando se utiliza como reactivo o estándar en métodos analíticos.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopenten-1-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSFYBXUYHNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884356 | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-07-4 | |
| Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentenylpyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic physical data available for 1-Pyrrolidino-1-cyclopentene?
A1: 1-Pyrrolidino-1-cyclopentene (CAS: 7148-07-4) is an enamine with the molecular formula C9H15N and a molecular weight of 137.25 g/mol []. Key spectroscopic data includes:
- Boiling Point: 88–92 °C at 15 mmHg []
- Refractive Index (n20D): 1.5155 []
- Infrared Spectroscopy (IR): Characteristic peak at 1630 cm−1 corresponding to the carbon-carbon double bond stretch (C=C) []
Q2: How is 1-Pyrrolidino-1-cyclopentene typically synthesized?
A2: The most common method is the acid-catalyzed condensation of cyclopentanone with pyrrolidine []. This reaction can also be facilitated using a stoichiometric amount of titanium(IV) chloride, allowing for the production of more sterically hindered enamines [, ].
Q3: What are the key reactive features of 1-Pyrrolidino-1-cyclopentene?
A3: 1-Pyrrolidino-1-cyclopentene exhibits nucleophilicity at both the enamine nitrogen and the β-carbon atom []. This dual reactivity makes it a versatile building block in organic synthesis, enabling participation in reactions such as:
- Cycloadditions: 1-Pyrrolidino-1-cyclopentene can participate in both [2+2] and [4+2] cycloaddition reactions, with the enamine system acting as either the 2π or 4π electron component [].
Q4: Can you provide specific examples of how 1-Pyrrolidino-1-cyclopentene has been used in synthesis?
A4: Certainly! Here are some research highlights:
- Synthesis of Cycloalkene-Fused Phthalazinones: 1-Pyrrolidino-1-cyclopentene acts as a dienophile in inverse-electron-demand Diels-Alder reactions with pyridazino[4,5-d]pyridazin-1(2H)-ones. The resulting cycloadducts can then be aromatized to afford cycloalkene-fused phthalazinones, which are important intermediates for biologically active compounds [, ].
- Synthesis of Pyrrolopyrazines: Reaction of 1-Pyrrolidino-1-cyclopentene with 2-(3′-chloro-5′,6′-dicyanopyrazin-2′-yl)cyclopentan-1-one, followed by treatment with primary alkylamines, yields 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1′,2′:4,5]pyrrolo[2,3-b]pyrazines – structures with potential as pesticides and fluorescent chromophores [].
- Synthesis of Macrocyclic Thiacrown Ethers: Homo-coupling of 1,2,4-triazine bisulfides, followed by Diels-Alder/retro-Diels-Alder reaction with 1-Pyrrolidino-1-cyclopentene, enables the synthesis of thiacrown ether macrocycles containing a cyclopenteno[c]2,2′-bipyridine unit []. These macrocycles can be further oxidized to chiral sulfoxides, which are useful in asymmetric catalysis.
- Total Synthesis of Marine Natural Products: 1-Pyrrolidino-1-cyclopentene serves as a starting material in the total synthesis of (+/-)-halichlorine, (+/-)-pinnaic acid, and (+/-)-tauropinnaic acid – marine natural products with diverse biological activities [].
Q5: Are there any computational studies on 1-Pyrrolidino-1-cyclopentene?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the vibrational frequencies and structural parameters of 1-Pyrrolidino-1-cyclopentene. These calculations were further supported by FT-IR and Raman spectroscopic data, providing valuable insights into the molecule's electronic structure and bonding properties [].
Q6: What are the handling and storage recommendations for 1-Pyrrolidino-1-cyclopentene?
A6: Due to its reactivity, particularly with water and oxygen, 1-Pyrrolidino-1-cyclopentene should be stored under a dry nitrogen atmosphere []. Freshly prepared material is generally recommended for optimal results in synthetic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
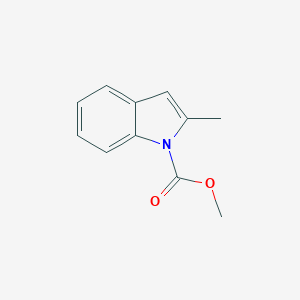

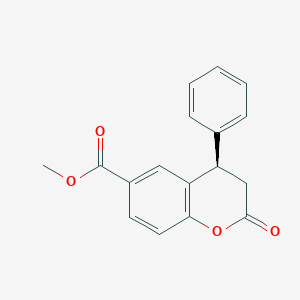
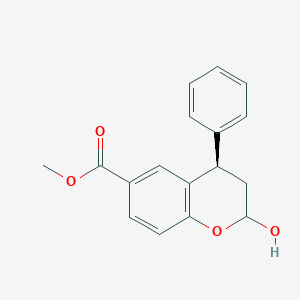


![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
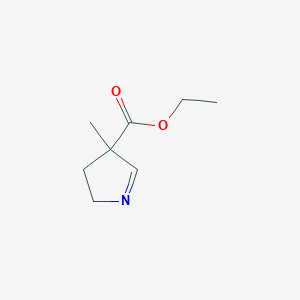
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)


![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
